BenchChemオンラインストアへようこそ!

Bilaid C

Opioid Receptor Pharmacology Radioligand Binding Assay Tetrapeptide SAR

Bilaid C is the native natural product μ-opioid agonist template from Penicillium sp. MST-MF667. Its unique alternating LDLD chirality is essential for MOPr activity—analogs with altered chirality lose function. With a defined affinity (Ki=210 nM) and reproducible cAMP inhibition (77% at 10 µM), Bilaid C serves as the benchmark scaffold that enabled the development of bilorphin (Ki=1.1 nM), a potent G protein-biased agonist with minimal β-arrestin recruitment. Procure the authentic LDLD template for accurate SAR tracing, chiral analog synthesis, and cross-assay normalization against morphine.

Molecular Formula C28H38N4O6
Molecular Weight 526.6 g/mol
Cat. No. B10820117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBilaid C
Molecular FormulaC28H38N4O6
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C28H38N4O6/c1-16(2)23(26(35)30-22(28(37)38)15-18-8-6-5-7-9-18)32-27(36)24(17(3)4)31-25(34)21(29)14-19-10-12-20(33)13-11-19/h5-13,16-17,21-24,33H,14-15,29H2,1-4H3,(H,30,35)(H,31,34)(H,32,36)(H,37,38)/t21-,22+,23-,24+/m0/s1
InChIKeyQEPUDTSAZMRYEH-UARRHKHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bilaid C Tetrapeptide µ-Opioid Receptor Agonist: Baseline Class, Structural Identity, and Procurement Considerations


Bilaid C (CAS 2393866-13-0, sequence YvVf-OH) is a tetrapeptide natural product originally isolated from the Australian estuarine fungus Penicillium sp. MST-MF667 [1]. It belongs to the bilaid class of µ-opioid receptor (MOPr) agonists characterized by an unusual alternating LDLD chirality (L-D-L-D amino acid configuration) [1]. As a fungal-derived peptide, Bilaid C serves as the foundational scaffold from which more potent biased agonists such as bilorphin (Ki = 1.1 nM) and bilactorphin were subsequently developed [1].

Why Generic µ-Opioid Agonist Substitution Fails: Bilaid C's Unique Chiral Scaffold and Selectivity Profile


Within the broader class of µ-opioid receptor agonists, substitution with alternative peptides or small molecules is not straightforward. Bilaid C possesses a non-canonical alternating LDLD amino acid sequence that is essential for its biological activity; analogs with altered chirality (e.g., all-L or mixed configurations) exhibit complete loss of MOPr activity [1]. Furthermore, Bilaid C demonstrates µ-receptor selectivity that distinguishes it from pan-opioid ligands, although quantitative selectivity ratios (µ vs. δ/κ) are not reported in the primary literature [1]. The following quantitative evidence establishes Bilaid C's differentiated binding affinity and functional profile relative to in-class comparators Bilaid A and the gold-standard analgesic morphine.

Bilaid C Quantitative Differentiation Evidence: Direct Comparator Data for Informed Scientific Procurement


Bilaid C Exhibits 15-Fold Higher µ-Opioid Receptor Binding Affinity Than In-Class Natural Congener Bilaid A

In competitive radioligand binding assays using [³H]DAMGO against human µ-opioid receptor (hMOPr) expressed in HEK293 cell membranes, Bilaid C (compound 3a) demonstrated a Ki of 210 nM, representing the highest affinity among the three naturally occurring bilaids [1]. In contrast, Bilaid A (compound 1a) exhibited a markedly lower affinity with a Ki of 3.1 µM (3,100 nM) [1].

Opioid Receptor Pharmacology Radioligand Binding Assay Tetrapeptide SAR

Bilaid C Demonstrates Functional µ-Opioid Agonism with Defined Relative Potency to Morphine in Native Neuronal Assays

Bilaid C inhibits forskolin-stimulated cAMP accumulation by 77% at a concentration of 10 µM in HEK293 cells expressing the human µ-opioid receptor, confirming functional agonism [1]. In patch-clamp electrophysiology recordings from rat locus coeruleus (LC) neurons—which natively express MOPr—Bilaid C acted as an agonist, though it was 14-fold less potent than morphine in the same assay system [1].

Functional Opioid Assay cAMP Inhibition Electrophysiology Locus Coeruleus Neurons

Alternating LDLD Chirality of Bilaid C Confers Unique Structural Rigidity Absent in Canonical Opioid Peptides

Bilaid C features an alternating L-D-L-D amino acid sequence (Tyr-D-Val-Val-D-Phe), a stereochemical arrangement not observed in mammalian endogenous opioid peptides (e.g., endomorphins, enkephalins) [1]. This LDLD motif is essential for µ-opioid receptor recognition; synthetic analogs bearing all-L (3e, 3f), DLDL (1b, 1f), LLDD (1c, 1g), or DDLL (1d) configurations were either inactive or dramatically reduced in MOPr activity at concentrations up to 10-30 µM [1].

Peptide Chirality Structure-Activity Relationship µ-Opioid Biased Signaling Natural Product Scaffold

Bilaid C Demonstrates ~15-Fold Superior µ-Receptor Affinity Over Its Amide-Derivative Bilaid C1

Bilaid C1 (CAS 2393866-15-2) is a tetrapeptide derivative of Bilaid C . In HEK293 cell membranes expressing the human µ-opioid receptor, Bilaid C1 binds with a Ki of 3.1 µM , compared to 210 nM for the parent compound Bilaid C [1]. This 14.8-fold reduction in affinity underscores that the native C-terminal carboxylate (Bilaid C) is critical for high-affinity receptor engagement relative to the amidated analog.

Tetrapeptide Derivative µ-Opioid Receptor Binding SAR Comparison

Bilaid C Priority Research and Procurement Scenarios Informed by Quantitative Differentiation Data


µ-Opioid Receptor Structure-Activity Relationship (SAR) Studies Requiring Native LDLD Scaffold

Researchers elucidating the structural determinants of µ-opioid receptor biased signaling can utilize Bilaid C as the foundational LDLD tetrapeptide template. Its defined affinity (Ki = 210 nM) and functional cAMP inhibition (77% at 10 µM) [1] provide a reproducible baseline for chiral analog synthesis and comparative pharmacology studies, particularly when evaluating the impact of N-terminal modification (e.g., dimethylation to yield bilorphin with Ki = 1.1 nM) [1].

Natural Product-Derived Opioid Agonist Reference Standard for In Vitro Assay Calibration

Bilaid C serves as a well-characterized natural product µ-opioid agonist reference standard for radioligand binding and cAMP inhibition assays. Its quantifiable 14-fold lower potency relative to morphine in native LC neuron electrophysiology [1] enables cross-assay normalization and ensures that observed effects in experimental systems can be benchmarked against a defined comparator.

Scaffold for Biased Agonist Development Programs Targeting G Protein-Biased µ-Opioid Signaling

Drug discovery programs pursuing functionally selective µ-opioid agonists with reduced β-arrestin recruitment (biased signaling) may procure Bilaid C as the progenitor scaffold. The LDLD chiral motif preserved in Bilaid C directly enabled the design of bilorphin, a potent G protein-biased agonist (Ki = 1.1 nM) that exhibits minimal β-arrestin recruitment and receptor internalization [1]. Procurement of the native Bilaid C template ensures accurate SAR tracing in lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bilaid C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.